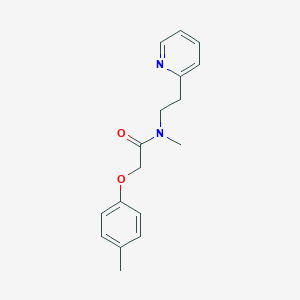![molecular formula C24H30N4O4S B247351 N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)
N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
Wirkmechanismus
The exact mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which in turn leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that compound X has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is the high cost of the compound, which may make it difficult for some researchers to obtain.
Zukünftige Richtungen
There are a number of future directions for research on compound X. One area of interest is its potential use as a treatment for cancer. Studies have shown that compound X has anti-cancer properties, and further research is needed to determine its efficacy as a cancer treatment. Another area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that compound X has neuroprotective properties, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and to identify any potential side effects or toxicity.
Synthesemethoden
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine to form 4-nitrobenzenesulfonamide piperidine. This compound is then reacted with phenyl isocyanate to form 4-phenyl-1-piperazinecarbonyl piperidine. The final step involves the reaction of this compound with N-[4-(2-hydroxyethyl)phenyl]acetamide to form compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as an analgesic and as a treatment for neuropathic pain.
Eigenschaften
Produktname |
N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide |
|---|---|
Molekularformel |
C24H30N4O4S |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
N-[4-[3-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H30N4O4S/c1-19(29)25-21-9-11-23(12-10-21)33(31,32)28-13-5-6-20(18-28)24(30)27-16-14-26(15-17-27)22-7-3-2-4-8-22/h2-4,7-12,20H,5-6,13-18H2,1H3,(H,25,29) |
InChI-Schlüssel |
LSNNEHQBBWBJBS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)


![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)

![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)


